molecular formula C10H9ClN2O2 B1302081 Ethyl 2-chloro-5-cyano-6-methylnicotinate CAS No. 75894-43-8

Ethyl 2-chloro-5-cyano-6-methylnicotinate

Cat. No. B1302081
CAS RN: 75894-43-8
M. Wt: 224.64 g/mol
InChI Key: VDAPYXHAXWXNDK-UHFFFAOYSA-N
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Patent
US04223142

Procedure details

200 g of 5-cyano-2-hydroxy-6-methyl-3-pyridine-carboxylic acid, ethyl ester (1 mol) are refluxed with stirring in 750 ml of phosphorous oxychloride for 5 hours. The excess of phosphorous oxychloride is removed in vacuo and the residue poured in 1 kg of ice. 2-chloro-5-cyano-6-methyl-3-pyridine-carboxylic acid, ethyl ester crystallizes and is filtered off. Yield 170 g (76%); m.p. 43°-45° C. (petrol ether).

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6](O)=[N:7][C:8]=1[CH3:9])#[N:2].P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:6]1[C:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:4][C:3]([C:1]#[N:2])=[C:8]([CH3:9])[N:7]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=NC1C)O)C(=O)OCC
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess of phosphorous oxychloride is removed in vacuo
ADDITION
Type
ADDITION
Details
the residue poured in 1 kg of ice
CUSTOM
Type
CUSTOM
Details
2-chloro-5-cyano-6-methyl-3-pyridine-carboxylic acid, ethyl ester crystallizes
FILTRATION
Type
FILTRATION
Details
is filtered off

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=C(C=C1C(=O)OCC)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.